molecular formula C18H21O3P B14717720 Phosphonic acid, cyclohexyl-, diphenyl ester CAS No. 13689-16-2

Phosphonic acid, cyclohexyl-, diphenyl ester

Cat. No.: B14717720
CAS No.: 13689-16-2
M. Wt: 316.3 g/mol
InChI Key: NALOHAICLHMNAK-UHFFFAOYSA-N
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Description

Phosphonic acid, cyclohexyl-, diphenyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Chemical Reactions Analysis

Phosphonic acid, cyclohexyl-, diphenyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphonic acid, cyclohexyl-, diphenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, cyclohexyl-, diphenyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. In biological systems, it can act as a phosphate mimic, interacting with enzymes and other proteins that normally bind to phosphate groups .

Comparison with Similar Compounds

Phosphonic acid, cyclohexyl-, diphenyl ester is unique compared to other similar compounds due to its specific ester groups and cyclohexyl moiety. Similar compounds include:

Properties

CAS No.

13689-16-2

Molecular Formula

C18H21O3P

Molecular Weight

316.3 g/mol

IUPAC Name

[cyclohexyl(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C18H21O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

NALOHAICLHMNAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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